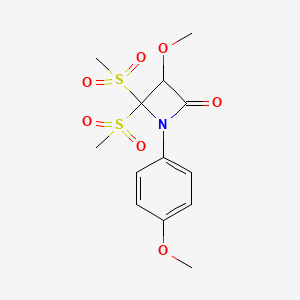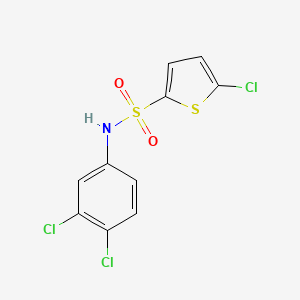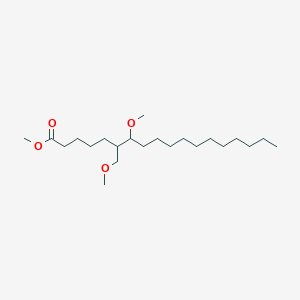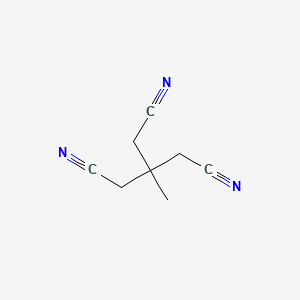![molecular formula C21H22N4O B12579090 Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- CAS No. 185379-75-3](/img/structure/B12579090.png)
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions. For instance, 4-ethylpiperazine can be reacted with a suitable quinoxaline derivative under basic conditions.
Formation of the Methanone Linkage: The final step involves the formation of the methanone linkage, which can be achieved through Friedel-Crafts acylation using an appropriate acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
化学反应分析
Types of Reactions
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized quinoxaline derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Halogenated quinoxaline derivatives.
科学研究应用
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antipsychotic and antimicrobial agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- involves its interaction with various molecular targets. The compound can act as an antagonist or inhibitor of specific enzymes or receptors. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
- Methanone, [3-(4-methyl-1-piperazinyl)-2-quinoxalinyl]phenyl-
- Methanone, [3-(4-ethyl-1-piperazinyl)-2-benzofuranyl]phenyl-
Uniqueness
Methanone, [3-(4-ethyl-1-piperazinyl)-2-quinoxalinyl]phenyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a quinoxaline core with a piperazine moiety makes it particularly interesting for medicinal chemistry applications, offering potential advantages over similar compounds in terms of efficacy and selectivity.
属性
CAS 编号 |
185379-75-3 |
|---|---|
分子式 |
C21H22N4O |
分子量 |
346.4 g/mol |
IUPAC 名称 |
[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C21H22N4O/c1-2-24-12-14-25(15-13-24)21-19(20(26)16-8-4-3-5-9-16)22-17-10-6-7-11-18(17)23-21/h3-11H,2,12-15H2,1H3 |
InChI 键 |
AKHPLZSXOVVNMP-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)



![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)

![Benzene, 1-methoxy-4-[[[(1R)-1-methyl-3-butynyl]oxy]methyl]-](/img/structure/B12579076.png)



![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
